2-Acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid
Description
Properties
Molecular Formula |
C9H8N2O3S |
|---|---|
Molecular Weight |
224.24 g/mol |
IUPAC Name |
2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3S/c1-4-7(5(2)12)15-9-10-6(8(13)14)3-11(4)9/h3H,1-2H3,(H,13,14) |
InChI Key |
QDGRKBQACGKAES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C(=O)O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Acetyl-3-methylimidazo[2,1-b]thiazole-6-carboxylic acid
General Synthetic Approach
The synthesis of 2-acetyl-3-methylimidazo[2,1-b]thiazole-6-carboxylic acid typically involves:
- Construction of the imidazo[2,1-b]thiazole fused ring system.
- Introduction of the acetyl group at position 2 and methyl group at position 3.
- Installation or preservation of the carboxylic acid group at position 6.
This is generally achieved through multi-step reactions with careful control of reaction conditions such as temperature, pH, and solvent choice (commonly dimethylformamide or ethanol). The final product is purified by recrystallization or chromatographic techniques to ensure high purity.
Specific Synthetic Routes
Cyclization from α-Halo Ketone Precursors
A widely used method involves the reaction of 2-mercaptobenzimidazole derivatives with α-halo ketones to form acyclic intermediates, which upon cyclization yield the target imidazo-thiazole carboxylic acid derivatives. The cyclization can be promoted by reagents such as acetic anhydride/pyridine, polyphosphoric acid, or sodium ethoxide.
This method allows for regioselective formation of the fused heterocycle with control over substitution patterns.
Esterification and Derivatization
The methyl ester derivative, methyl 2-acetyl-3-methylimidazo[2,1-b]thiazole-6-carboxylate, is often synthesized by esterification of the carboxylic acid with acid chlorides or anhydrides in the presence of a base. This process can be reversed to obtain the free acid by hydrolysis, providing a versatile route to manipulate the carboxylic acid functionality for further chemical modifications or biological testing.
Analytical and Purification Techniques
- Recrystallization : Used to purify the final product from solvents like ethanol or methanol.
- Chromatography : Techniques such as silica gel column chromatography help isolate the compound from reaction mixtures.
- Spectroscopic Characterization : NMR, IR, and mass spectrometry confirm the structure and purity of the synthesized compound.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C9H8N2O3S |
| Molecular Weight | 224.24 g/mol |
| Starting Materials | 2-Mercaptobenzimidazole, α-halo ketones, acetylating agents |
| Key Reagents | Acetic anhydride, pyridine, polyphosphoric acid, bases |
| Solvents | Dimethylformamide, ethanol, acetic acid |
| Reaction Conditions | Reflux, controlled pH, temperature 50–120 °C |
| Purification | Recrystallization, chromatography |
| Yield Range | Moderate to high, depending on route and conditions |
Research Discoveries Related to Preparation
- The cyclization of 2-mercaptobenzimidazole with α-halo ketones is a robust method yielding high purity products with regioselective control.
- Esterification techniques provide access to methyl ester derivatives, which are useful intermediates for further functionalization and biological evaluation.
- Optimization of reaction conditions such as solvent choice and temperature significantly affects yield and purity, with polar aprotic solvents like dimethylformamide enhancing reaction rates.
- The compound’s preparation has enabled studies into its biological activity as a sigma receptor ligand, highlighting the importance of synthetic accessibility for pharmacological research.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Biomedical Research
2-Acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid has been explored for its potential roles in biomedical applications:
- Cancer Research : This compound has been studied for its mutagenic properties, particularly in relation to the formation of DNA adducts. Research indicates that it may contribute to the carcinogenicity of certain cooked foods due to its presence as a heterocyclic amine formed during the cooking process of meats .
- Pharmacological Studies : Investigations into its pharmacological effects have shown potential anti-cancer properties, warranting further exploration in drug development and cancer therapy .
Analytical Chemistry
The compound is utilized in analytical chemistry for:
- Detection of Mutagens : It serves as a standard reference material in assays designed to detect mutagenic substances in food and environmental samples. Its structural characteristics allow for specific detection methods using chromatographic techniques .
- Bioassays : Researchers employ this compound in bioassays to evaluate the mutagenicity of various substances, enhancing our understanding of chemical interactions and their biological implications .
Material Science
In material science, this compound is being investigated for:
- Polymer Chemistry : Its unique properties may be beneficial in developing new polymeric materials with enhanced thermal stability and resistance to degradation. This application is particularly relevant in creating materials for high-performance environments .
Case Study 1: Cancer Risk Assessment
A study conducted by researchers at a prominent university examined the mutagenic effects of various heterocyclic amines, including this compound. The findings indicated a correlation between the intake of cooked meats containing this compound and increased cancer risk among consumers. This research underscores the importance of monitoring food preparation methods to mitigate health risks associated with carcinogenic compounds.
Case Study 2: Environmental Monitoring
Another significant study focused on the use of this compound as a marker for environmental pollution. Researchers developed a method for detecting trace amounts of this compound in water sources contaminated by industrial runoff. The results demonstrated the compound's utility as an indicator of environmental health and safety.
Mechanism of Action
The mechanism of action of 2-Acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with the replication of microbial DNA. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Imidazo[2,1-b][1,3]thiazole Core
Table 1: Structural and Physicochemical Properties of Selected Analogues
Key Observations:
- Substituent Effects: The acetyl group at position 2 in the target compound may enhance metabolic stability compared to methyl groups (e.g., in 2,3-dimethyl analogue) due to reduced susceptibility to oxidative demethylation . The 4-fluorophenyl substituent in Ethyl 6-(4-fluorophenyl)-3-methylimidazo... The carboxylic acid group at position 6 in the target compound enhances water solubility compared to ester derivatives (e.g., ethyl esters in ), which may favor oral bioavailability .
Anticancer Activity:
- The thiopyrano[2,3-d]thiazole derivatives in demonstrated moderate anticancer activity (compounds 3e, 3g, 3h) against NCI-60 cell lines.
- Ethyl 6-(4-fluorophenyl)-3-methylimidazo... () showed promising activity in preliminary assays, attributed to the fluorophenyl group's ability to engage in halogen bonding with target proteins .
Antiradical/Scavenging Activity:
- Derivatives of 6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine () exhibited moderate DPPH radical scavenging (IC₅₀: 5–50 µM).
Biological Activity
2-Acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid (CAS No. 1592571-45-3) is a compound belonging to the imidazo-thiazole family, which has garnered attention due to its potential biological activities. This section explores its chemical properties, synthesis, and biological activities, particularly focusing on its anticancer properties.
| Property | Details |
|---|---|
| Chemical Formula | C₈H₈N₂O₂S |
| Molecular Weight | 196.23 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole ring followed by acetylation. Specific synthetic routes can vary but generally incorporate methods such as cyclization reactions involving thiosemicarbazides and appropriate carbonyl compounds.
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer activities. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring and substituents can enhance cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- Study : A study evaluated the cytotoxic effects of various thiazole derivatives including this compound on different cancer cell lines.
- Results : The compound demonstrated IC₅₀ values comparable to standard chemotherapeutics like doxorubicin against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating promising anticancer activity .
-
Mechanism of Action
- Study : Molecular dynamics simulations revealed that the compound interacts with specific proteins in cancer pathways primarily through hydrophobic interactions.
- Findings : This interaction is crucial for inducing apoptosis in cancer cells, supporting its potential as an effective anticancer agent .
Other Biological Activities
In addition to anticancer properties, thiazole derivatives have been studied for other biological activities such as antimicrobial and anti-inflammatory effects. The presence of electron-donating groups and specific structural features has been linked to enhanced bioactivity.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid, and what are their key experimental parameters?
- The compound can be synthesized via Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) under solvent-free conditions. This method achieves high yields (90–96%) by optimizing reaction temperature (80–100°C) and time (2–4 hours). Key steps include purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization using TLC and melting point analysis .
- Alternative routes involve bromination of ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate with N-bromosuccinimide (NBS) to generate intermediates for further functionalization .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm acetyl and methyl group positions.
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (theoretical: ~265.25 g/mol based on C₉H₉N₃O₃S).
- Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–S bond).
- TLC Monitoring: Silica gel plates with UV visualization (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Q. What are the critical physicochemical properties and safety considerations for handling this compound?
- Physicochemical Data: Density ~1.74 g/cm³, melting point ~233°C, pKa ~-4.45. Store at 2–8°C in airtight containers .
- Hazards: Harmful if ingested (Xn, R22); causes eye/skin/respiratory irritation (R36/37/38). Use PPE (gloves, goggles) and work in a fume hood .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side reactions in Friedel-Crafts acylation?
- Optimization Strategies:
- Use microwave-assisted synthesis to reduce reaction time and improve selectivity.
- Replace Eaton’s reagent with Lewis acids like AlCl₃ for milder conditions.
- Monitor intermediates via in-situ FTIR to detect undesired byproducts (e.g., over-acetylation) .
- Contradiction Note: While Eaton’s reagent achieves high conversions, its strong acidity may degrade sensitive functional groups. Alternative catalysts (e.g., zeolites) are under investigation for green chemistry applications .
Q. What analytical approaches resolve contradictions in bioactivity data for imidazo[2,1-b]thiazole derivatives?
- Case Study: Discrepancies in reported 5-lipoxygenase inhibition (89% vs. lower values) may arise from assay conditions (e.g., pH, enzyme source). Validate using:
- Dose-Response Curves: Calculate IC₅₀ values under standardized protocols.
- Molecular Docking: Compare binding affinities of acetylated vs. non-acetylated analogs to active sites .
Q. How can the compound’s fluorescence properties be exploited in metal ion sensing?
- Methodology: Design a Schiff base probe by conjugating the compound with ethoxy hydroxybenzaldehyde.
- Fluorescence Titration: Measure emission intensity changes (λex = 350 nm, λem = 450 nm) upon Zn²+ binding.
- Job’s Plot Analysis: Confirm 1:1 stoichiometry (probe:Zn²+) with an association constant (Ka) of 2.22 × 10⁵ M⁻¹ .
Q. What strategies enable enantioselective synthesis of α-aminoadipic acid analogs from this compound?
- Chiral Auxiliary Approach: Couple brominated intermediates with Schöllkopf’s auxiliary (e.g., (R)- or (S)-2-methoxy-2-phenylacetic acid) to induce asymmetry.
- Hydrolysis Conditions: Use HCl/dioxane (1:4 v/v) at 60°C for 6 hours to cleave the auxiliary without racemization .
- Analytical Validation: Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
